

Technical Guide: Physicochemical Properties of 3-Phenylloxetan-3-amine Hydrochloride

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Compound of Interest

Compound Name: 3-Phenylloxetan-3-amine

Cat. No.: B593815

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylloxetan-3-amine hydrochloride is a heterocyclic compound featuring a substituted oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry, often incorporated into drug candidates to enhance key physicochemical properties such as solubility and metabolic stability[1]. As a hydrochloride salt, the compound's aqueous solubility is generally enhanced compared to its free base form, a crucial attribute for formulation and bioavailability[2]. This document provides a detailed overview of the known physicochemical properties of **3-Phenylloxetan-3-amine** hydrochloride, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its application in drug discovery.

Chemical Identity and Properties

A summary of the key identifying and physicochemical properties of **3-Phenylloxetan-3-amine** hydrochloride is presented below. It is important to note that while some fundamental properties are well-documented, specific experimental values for parameters like melting point, solubility, and pKa are not readily available in the public domain. The table includes predicted values where experimental data is absent.

Property	Value	Reference / Note
IUPAC Name	3-phenyloxetan-3-amine;hydrochloride	[3]
CAS Number	1211284-11-5	[3][4][5][6]
Molecular Formula	C ₉ H ₁₂ ClNO	[3][4][5]
Molecular Weight	185.65 g/mol	[3][4][5]
Appearance	Solid, Powder	[3][4]
Purity	≥97%	[3][4]
Canonical SMILES	C1C(CO1) (C2=CC=CC=C2)N.Cl	[3]
InChI Key	RWUQQOGOMYRSSK- UHFFFAOYSA-N	[3][4]
logP (Predicted)	0.3 (XLogP3-AA for free base)	[7][8]
Melting Point	Data not available	
Aqueous Solubility	Data not available	Hydrochloride salts typically have enhanced aqueous solubility.[2]
pKa	Data not available	

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining key physicochemical parameters critical for the evaluation of drug candidates.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting temperature (T_m) of a crystalline solid[9][10].

Protocol:

- Sample Preparation:
 - Accurately weigh 2-10 mg of **3-Phenylloxetan-3-amine** hydrochloride into a Tzero hermetic aluminum pan[11].
 - Place the corresponding lid on the pan and seal it using a sample press to create a hermetic seal[11].
 - Prepare an empty, sealed hermetic pan to serve as the reference[11].
- Instrument Setup:
 - Place the sample pan and the reference pan into the DSC instrument's auto-sampler tray[11].
 - Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min[10].
 - Set the experimental temperature program. A typical program involves an initial equilibration step followed by a heating ramp. For example, equilibrate at 25°C and then heat at a constant rate of 2°C/min to a final temperature well above the expected melting point (e.g., 200°C)[10].
- Data Acquisition and Analysis:
 - Initiate the temperature program. The instrument records the differential heat flow between the sample and the reference as a function of temperature.
 - The melting process will appear as an endothermic peak on the DSC thermogram.
 - The melting point (T_m) is typically determined as the onset temperature or the peak maximum of the melting endotherm[12]. The area under the peak corresponds to the heat

of fusion[10].

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent system[13][14].

Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Phenylloxetan-3-amine** hydrochloride to a glass vial containing a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)[14]. The excess solid ensures that equilibrium is reached with an undissolved solid phase present[14].
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound[13][15]. The pH of the suspension should be verified at the beginning and end of the experiment[14].
- Sample Processing and Analysis:
 - After equilibration, allow the vials to stand to let undissolved solids sediment.
 - Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a syringe filter, e.g., 0.45 µm) or centrifuged at high speed[4][13].

- Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS[4][13].
- Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution[4]. The measured concentration represents the aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an ionizable compound by measuring the pH of a solution after incremental additions of a titrant (an acid or a base)[3][16][17].

Protocol:

- Preparation:
 - Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) [16][17].
 - Accurately prepare a standard titrant solution, typically 0.1 M NaOH or 0.1 M HCl[16][17].
 - Prepare a solution of **3-Phenylloxetan-3-amine** hydrochloride of known concentration (e.g., 1 mM) in water[16][17]. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added[16][17].
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer[16][17].
 - Immerse the calibrated pH electrode into the solution.
 - For an amine hydrochloride (an acidic salt), the solution will be initially acidic. Titrate by adding small, precise increments of the standardized NaOH solution[17].

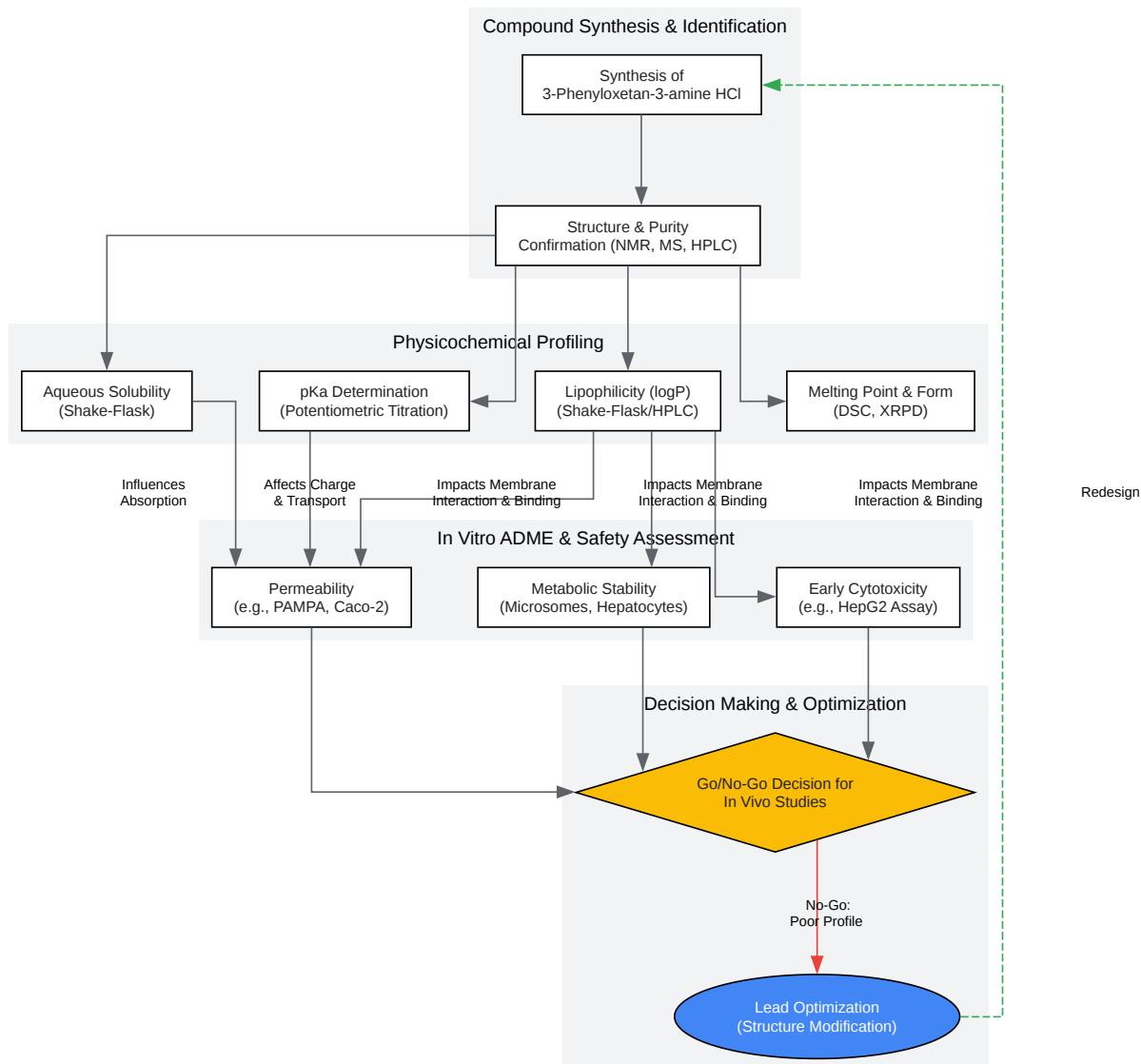
- After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added[16].
- Continue the titration until the pH has passed the equivalence point and entered a stable, basic region (e.g., pH 12-12.5)[16][17].
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.
 - The pKa is the pH at which the amine group is 50% ionized. This corresponds to the midpoint of the steepest section of the titration curve (the inflection point)[3].
 - Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of this equivalence point. The experiment should be performed in triplicate to ensure reproducibility[16].

Relevance in Drug Discovery & Development

The physicochemical properties detailed above are fundamental to the preclinical assessment of a new chemical entity. They directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The oxetane moiety is often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl groups to improve such properties[18].

Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow where the determination of physicochemical properties guides key decisions in the early stages of drug discovery.

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Caption: Physicochemical profiling workflow in early drug discovery.

Conclusion

3-Phenylloxetan-3-amine hydrochloride is a compound of interest for drug discovery, leveraging the beneficial properties of the oxetane scaffold. While comprehensive experimental data on its physicochemical properties is sparse, established protocols for determining melting point, solubility, and pKa are readily available. The application of these standardized methods, as outlined in this guide, is essential for building a robust data package to enable informed decision-making in the progression of this and similar compounds through the drug development pipeline.

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